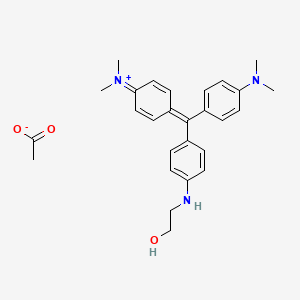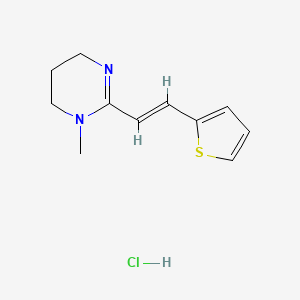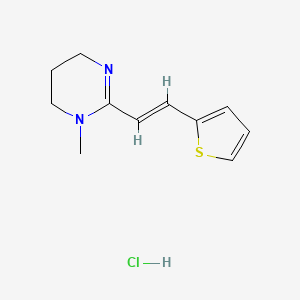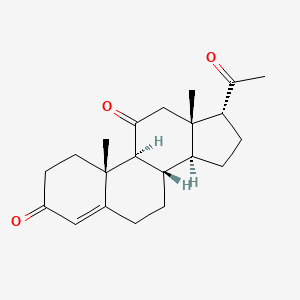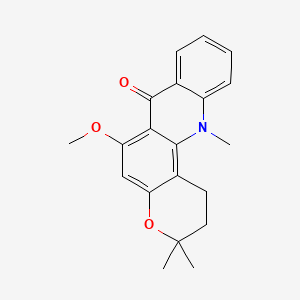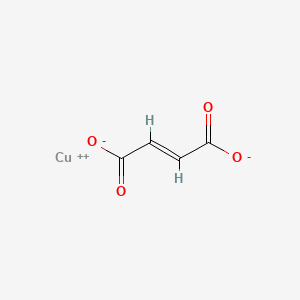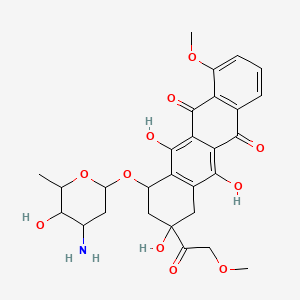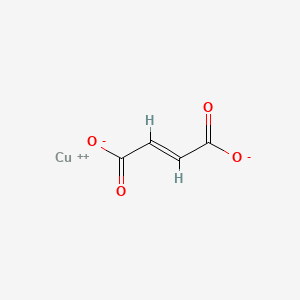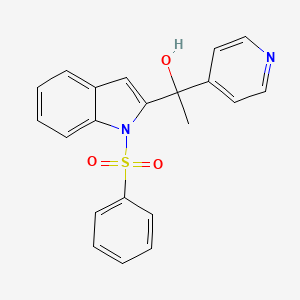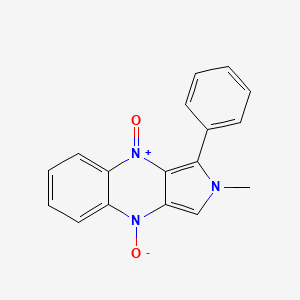
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a methyl group at the 2-position and a phenyl group at the 1-position, along with two oxygen atoms at the 4 and 9 positions.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde with o-phenylenediamine in the presence of an oxidizing agent can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoxaline derivatives, while reduction may yield pyrroloquinoxaline derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent probe for imaging applications due to its photophysical properties. In medicine, it is being investigated for its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines. Additionally, it has applications in the industry as a component in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be compared with other similar compounds, such as 1H-pyrazolo(3,4-b)quinolines and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of oxygen atoms at the 4 and 9 positions, which can influence its reactivity and properties. Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo(3,4-b)quinoline and 2-methyl-1H-imidazo(4,5-c)quinoline .
Eigenschaften
CAS-Nummer |
77362-16-4 |
|---|---|
Molekularformel |
C17H13N3O2 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
2-methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide |
InChI |
InChI=1S/C17H13N3O2/c1-18-11-15-17(16(18)12-7-3-2-4-8-12)20(22)14-10-6-5-9-13(14)19(15)21/h2-11H,1H3 |
InChI-Schlüssel |
MAYDOOGBFQXVNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=C1C3=CC=CC=C3)[N+](=O)C4=CC=CC=C4N2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


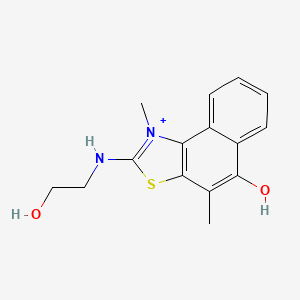
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
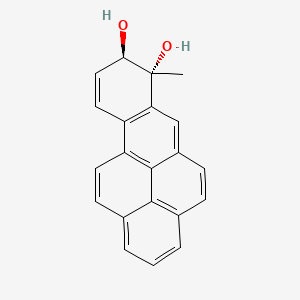
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
